(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
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Overview
Description
Preparation Methods
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one can be synthesized through a racemic mixture of natural (+)-sanggenol F. The synthetic route involves a Lewis acid-promoted double Claisen rearrangement to construct the hydrobenzofuro[3,2-b]chromenone core . The reaction conditions typically include the use of a Lewis acid catalyst and specific temperature controls to ensure the desired product formation.
Chemical Reactions Analysis
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid synthesis and reactions.
Mechanism of Action
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one exerts its effects through multiple molecular targets and pathways. It promotes adipocyte differentiation and enhances insulin sensitivity by modulating the expression of beneficial adipokines. It also inhibits protein tyrosine phosphatase 1B and activates peroxisome proliferator-activated receptor γ and peroxisome proliferator-activated receptor α . These activities contribute to its anti-diabetic effects and improvement in glucose and lipid metabolism .
Comparison with Similar Compounds
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one is part of a group of isoprenylated flavonoids found in Morus species. Similar compounds include:
Sanggenol L: Known for its anti-inflammatory and anti-apoptotic properties.
Kuwanon T: Exhibits hepatoprotective effects.
Mulberrofuran G: Another flavonoid with significant biological activities.
Compared to these compounds, this compound is unique in its strong anti-diabetic effects and its ability to modulate multiple molecular targets involved in glucose and lipid metabolism .
Properties
IUPAC Name |
(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSLDXCGUETMJ-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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